3-Chloro-4-iodothiophene
CAS No.:
Cat. No.: VC18313040
Molecular Formula: C4H2ClIS
Molecular Weight: 244.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2ClIS |
|---|---|
| Molecular Weight | 244.48 g/mol |
| IUPAC Name | 3-chloro-4-iodothiophene |
| Standard InChI | InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H |
| Standard InChI Key | CNHREFZVNNXCSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CS1)I)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-Chloro-4-iodothiophene consists of a five-membered thiophene ring () substituted with chlorine and iodine atoms at adjacent positions (Figure 1). The iodine atom occupies the 4-position, while chlorine resides at the 3-position, creating a dihalogenated structure. The compound’s SMILES notation is , and its IUPAC name is 3-chloro-4-iodothiophene .
Table 1: Structural and Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2160743-90-6 | |
| Molecular Formula | ||
| Molecular Weight | 244.48 g/mol | |
| SMILES | IC1=CSC=C1Cl | |
| InChI Key | Not publicly reported | – |
Synthesis and Manufacturing
Tandem Halogenation Approaches
A one-pot three-component synthesis route combines Sonogashira coupling and acid-mediated cyclocondensation to yield 3-chloro-4-iodothiophene. This method involves:
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Sonogashira Coupling: Reaction of terminal alkynes with halogenated precursors in the presence of a palladium catalyst .
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Cyclocondensation: Acid-mediated closure of the intermediate ynone to form the thiophene core .
This approach achieves moderate to good yields (50–70%) and avoids isolating unstable intermediates .
Copper-Mediated Halogen Transfer
Recent advancements utilize 1-copper(I) alkynes as precursors. Treatment with dichloroformaldoxime and molecular iodine () facilitates tandem halogenation, bypassing the need for pre-synthesized 1-iodoalkynes . This method is notable for its operational simplicity and scalability .
Table 2: Synthesis Methods Comparison
| Method | Key Reagents | Yield (%) | Advantage |
|---|---|---|---|
| Sonogashira Cyclization | Terminal alkyne, Pd catalyst | 50–70 | One-pot synthesis |
| Copper-Mediated Halogenation | 1-Cu alkyne, | 60–75 | Avoids unstable intermediates |
Physicochemical Properties
Physical Characteristics
While experimental data for melting/boiling points remain unreported, predictive models suggest:
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Density: ~2.0 g/cm³ (analogous to 3-chloro-4-fluoroiodobenzene ).
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Solubility: Lipophilic nature () indicates solubility in organic solvents (e.g., THF, DCM) .
Spectroscopic Data
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NMR: Expected signals include a doublet for the thiophene protons ( ppm) and absence of aromatic hydrogens adjacent to halogens .
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Mass Spectrometry: Molecular ion peak at (M⁺) with fragments corresponding to (127) and (35) .
Reactivity and Applications
Cross-Coupling Reactions
The iodine substituent enables Suzuki-Miyaura and Negishi couplings, facilitating C–C bond formation. For example, coupling with boronic acids yields biaryl structures used in drug discovery .
Heterocycle Synthesis
3-Chloro-4-iodothiophene serves as a precursor for isoxazoles and furans. In a tandem reaction with dichloroformaldoxime, it forms 3-chloro-4-iodoisoxazoles, valuable in agrochemical synthesis .
Pharmaceutical Intermediates
The compound is integral to synthesizing Lapatinib intermediates, tyrosine kinase inhibitors used in cancer therapy . Its halogenated structure allows selective functionalization at the 4-position .
| Parameter | Value |
|---|---|
| Storage Conditions | Cool, dry, inert atmosphere |
| Stability | Light-sensitive |
| Disposal | Incineration or approved waste |
Recent Research Advances (2023–2025)
Catalytic C–H Functionalization
A 2024 study demonstrated iodine-directed C–H etherification of -heteroarenes using 3-chloro-4-iodothiophene as a halogen transfer agent. This method enables regioselective alkoxylation under basic conditions, expanding access to bioactive molecules .
Green Synthesis Initiatives
Efforts to replace toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) in copper-mediated syntheses have improved sustainability without compromising yield .
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